(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of binaphthyl derivatives, which are known for their applications in asymmetric synthesis and catalysis due to their chiral properties .
Preparation Methods
The synthesis of ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves several steps. One common method includes the oxidative coupling of 2-naphthols using metal catalysts such as copper or vanadium . The reaction conditions often require precise control of temperature and solvent to ensure high yield and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like bromine or chlorine under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s chiral properties make it useful in studying stereochemistry and its effects on biological systems.
Mechanism of Action
The mechanism by which ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to bind selectively to specific enzymes or receptors, influencing biochemical pathways and modulating activity. This selective binding is crucial in asymmetric catalysis, where the compound helps in achieving high enantioselectivity .
Comparison with Similar Compounds
Similar compounds include other binaphthyl derivatives such as:
1,1’-Bi-2-naphthol (BINOL): Widely used in asymmetric catalysis and chiral recognition processes.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its applications in enantioselective hydrogenation and hydroformylation reactions.
SEGPHOS: Another chiral diphosphine ligand with a narrower dihedral angle, offering higher enantioselectivity in certain reactions. The uniqueness of ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol lies in its specific structural configuration, which provides distinct advantages in terms of stability and reactivity in various chemical processes.
Biological Activity
(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (CAS Number: 878049-66-2) is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure includes multiple biphenyl groups and a binaphthalene moiety, which may contribute to its interaction with various biological targets.
- Molecular Formula : C44H38O2
- Molecular Weight : 646.76 g/mol
- IUPAC Name : 1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with specific receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant research:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BPU | Jurkat | 4.64 ± 0.08 | Cell cycle arrest at sub-G1 phase |
BPU | HeLa | 9.22 ± 0.17 | Induces apoptosis |
BPU | MCF-7 | 8.47 ± 0.18 | Inhibits proliferation |
The above data suggests that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Interaction : Potential agonistic activity at specific receptors such as the adenosine A1 receptor has been suggested in related compounds .
- Cell Cycle Modulation : Evidence indicates that the compound can cause cell cycle arrest in the sub-G1 phase of Jurkat cells .
- Antiangiogenic Properties : The compound has shown promise in inhibiting angiogenesis in tumor models .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound on Jurkat cells:
- Cells were treated with varying concentrations of the compound.
- Flow cytometry analysis revealed significant alterations in cell cycle distribution.
Study 2: Comparative Analysis with Standard Drugs
A comparative study assessed the efficacy of this compound against standard anticancer drugs like Tamoxifen and Avastin:
- Results indicated that the compound exhibited lower IC50 values compared to these standards in multiple cell lines.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,45-46H,7-10,15-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPRFJQGAVZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C4=CC=CC=C4)O)C5=C6CCCCC6=CC(=C5O)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.